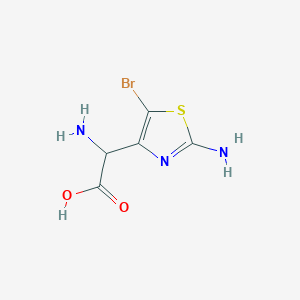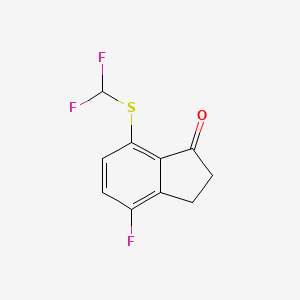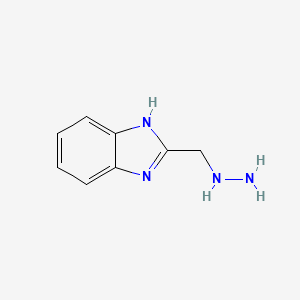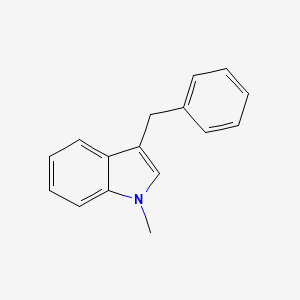![molecular formula C7H4ClN3O2 B11761904 3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both chlorine and nitro functional groups. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both electron-withdrawing groups (chlorine and nitro) on the pyrrolo[2,3-c]pyridine ring system makes this compound an interesting subject for chemical research and potential pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-1H-pyrrolo[2,3-c]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atom in the pyrrolo ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, primary or secondary amines in aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 3-chloro-4-amino-1H-pyrrolo[2,3-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used (e.g., 3-amino-4-nitro-1H-pyrrolo[2,3-c]pyridine).
Aplicaciones Científicas De Investigación
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in halogen bonding, enhancing the binding affinity to specific protein targets. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitro-1H-pyrrolo[2,3-c]pyridine: Lacks the chlorine atom, affecting its binding properties and reactivity.
3-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the nitro group, resulting in different biological activity and chemical reactivity.
Uniqueness
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both chlorine and nitro groups, which confer distinct electronic properties and reactivity. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.
Propiedades
IUPAC Name |
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-10-5-2-9-3-6(7(4)5)11(12)13/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMRCVRVZAWWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)
![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)
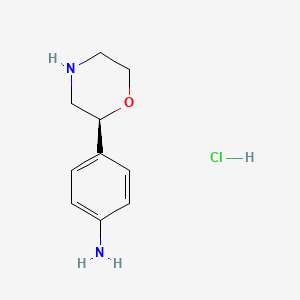
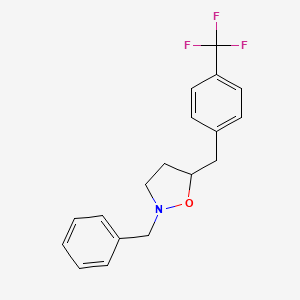
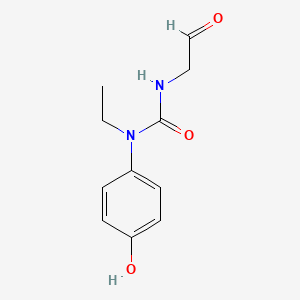
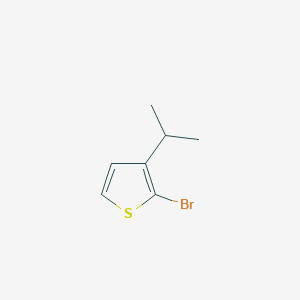
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)

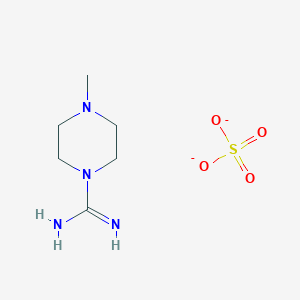
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
